Nirvanol

Description

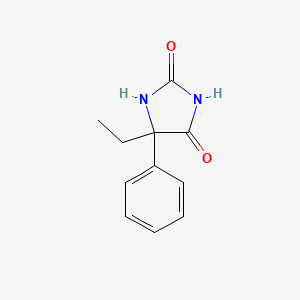

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTWZFJEMMUFLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80874185 | |

| Record name | Nirvanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631-07-2, 2216-93-5 | |

| Record name | Nirvanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylphenylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydantoin, 5-ethyl-5-phenyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nirvanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC33388 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nirvanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-5-phenylhydantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLPHENYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23SM1FA1AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Nirvanol (Ethotoin): A Technical Guide for Neuropharmacology Researchers

Abstract

Nirvanol, the common name for ethotoin, is a first-generation anticonvulsant of the hydantoin class used in the management of tonic-clonic and complex partial seizures. While structurally related to the more widely known phenytoin, its precise mechanistic details are crucial for researchers exploring novel antiepileptic drug (AED) targets and understanding the nuances of neuronal excitability modulation. This guide provides an in-depth examination of the core mechanism of action of ethotoin, focusing on its interaction with voltage-gated sodium channels (VGSCs). We will dissect the biophysical consequences of this interaction, present established experimental protocols for its characterization, and discuss potential secondary mechanisms that may contribute to its overall therapeutic profile. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of ethotoin's molecular pharmacology.

Introduction: The Hydantoin Class and Neuronal Hyperexcitability

Epileptic seizures are characterized by synchronous, high-frequency firing of neuronal populations, a state of pathological hyperexcitability.[1] A cornerstone of neuronal signal propagation is the action potential, which is primarily driven by the influx of sodium ions (Na+) through voltage-gated sodium channels.[1][2] These channels cycle through three main conformational states: resting (closed), open (activated), and inactivated (closed and non-conducting).[2][3] The rapid transition to the inactivated state is critical for terminating the action potential and ensuring unidirectional signal flow.[3]

Ethotoin, a 3-ethyl-5-phenyl derivative of hydantoin, belongs to a class of drugs that stabilize neuronal membranes to control this hyperexcitability.[1][4][5] Its primary therapeutic effect is achieved not by raising the normal seizure threshold, but by preventing the propagation and spread of seizure activity from an epileptic focus.[5][6] This is accomplished by selectively modulating the function of VGSCs, a mechanism it shares with its chemical relative, phenytoin.[5][6][7]

Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

The central mechanism of action for ethotoin is the stabilization of neuronal membranes through the modulation of voltage-gated sodium channels.[1] This is not a simple pore block but a nuanced, state-dependent interaction that preferentially targets neurons firing at high frequencies, a hallmark of seizure activity.

Preferential Binding to the Inactivated State

Ethotoin exhibits a higher affinity for the inactivated state of the VGSC compared to the resting state.[1] During a seizure, neurons undergo prolonged periods of depolarization, leading to a rapid succession of action potentials. This high-frequency firing increases the proportion of VGSCs in the open and, subsequently, the inactivated state. By preferentially binding to and stabilizing the inactivated conformation, ethotoin effectively slows the rate of recovery of these channels back to the resting, activatable state.[1][2] This action reduces the number of available VGSCs that can participate in generating subsequent action potentials, thereby suppressing sustained, repetitive firing.[1]

Use-Dependent and Voltage-Dependent Blockade

This preferential binding leads to a phenomenon known as "use-dependence" or "frequency-dependence".[2][8]

-

Use-Dependence: The inhibitory effect of ethotoin is more pronounced in neurons that are firing rapidly. With each action potential, more channels enter the inactivated state, providing more binding targets for the drug. This cumulative block is highly desirable in an AED, as it allows the drug to exert its strongest effect under pathological conditions (seizures) while having a minimal effect on normal, low-frequency neuronal firing, thus reducing the potential for global central nervous system depression.[6][9]

-

Voltage-Dependence: The affinity of ethotoin for its binding site is increased by membrane depolarization.[10] Depolarized resting membrane potentials, which can occur in epileptic foci, favor the inactivated state of VGSCs, thereby enhancing the drug's blocking efficacy.[10]

This dual characteristic ensures that ethotoin's action is targeted toward the very cells responsible for seizure generation and propagation.

Visualizing the Mechanism: A Signaling Pathway

The following diagram illustrates the interaction of Ethotoin with the voltage-gated sodium channel and its effect on neuronal excitability.

Caption: Ethotoin preferentially binds to and stabilizes the inactivated state of VGSCs, slowing their recovery and reducing the number of channels available for subsequent action potentials, thereby suppressing high-frequency neuronal firing.

Experimental Elucidation of the Mechanism

The state-dependent blockade of VGSCs by ethotoin can be precisely quantified using electrophysiological techniques. Whole-cell patch-clamp recording is the gold standard for this analysis.

Key Experimental Protocol: Whole-Cell Voltage-Clamp Electrophysiology

This protocol allows for the direct measurement of sodium currents (INa) through VGSCs in isolated neurons or cell lines expressing specific channel subtypes.

Objective: To characterize the voltage- and use-dependent block of VGSCs by ethotoin.

Methodology:

-

Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing a specific human VGSC subtype (e.g., NaV1.2).[2]

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Prepare borosilicate glass pipettes (electrodes) with a resistance of 2-5 MΩ when filled with internal solution.

-

Solutions:

-

External Solution (ACSF): Contains physiological concentrations of ions, but with blockers for potassium and calcium channels (e.g., TEA, 4-AP, CdCl₂) to isolate INa. Tetrodotoxin (TTX), a potent VGSC blocker, should be used as a positive control to confirm the recorded current is indeed INa.[11]

-

Internal (Pipette) Solution: Contains a cesium or potassium gluconate base to block outward K+ currents from inside the cell.

-

-

Establishing Whole-Cell Configuration: Achieve a gigaseal between the pipette tip and the cell membrane, then apply gentle suction to rupture the membrane patch, gaining electrical access to the cell interior.

-

Voltage-Clamp Protocols:

-

Tonic Block: Hold the cell at a hyperpolarized potential (e.g., -100 mV) where most channels are in the resting state. Apply a brief depolarizing pulse (e.g., to -10 mV) to elicit a peak INa. Apply ethotoin to the bath and repeat the pulse to measure the reduction in peak current.

-

Use-Dependent Block: From a holding potential of -100 mV, apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz).[9][12] Measure the peak INa for each pulse. Perform this first in control conditions and then after application of ethotoin. The progressive reduction in current amplitude during the train in the presence of the drug demonstrates use-dependence.

-

Voltage-Dependence of Inactivation: To assess the drug's effect on steady-state inactivation, apply a series of 500 ms pre-pulses to various potentials before a test pulse to -10 mV. Plot the normalized peak current against the pre-pulse potential and fit with a Boltzmann function to determine the half-inactivation voltage (V1/2). A hyperpolarizing shift in V1/2 in the presence of ethotoin indicates stabilization of the inactivated state.

-

-

Data Analysis: Quantify the percentage of block under different conditions. Fit data to appropriate models (e.g., modulated receptor hypothesis) to derive kinetic parameters of drug binding and unbinding.[8]

Experimental Workflow Diagram

Caption: A streamlined workflow for a whole-cell patch-clamp experiment designed to investigate the effects of Ethotoin on voltage-gated sodium currents.

Potential Secondary Mechanisms and Comparative Pharmacology

While the modulation of VGSCs is the primary mechanism, other actions may contribute to ethotoin's anticonvulsant profile.

-

Calcium Channel Modulation: Some reports suggest that, like phenytoin, ethotoin may also influence calcium ion influx across neuronal membranes and interfere with calcium uptake in presynaptic terminals.[6] This could potentially reduce neurotransmitter release, further dampening excessive network activity. However, evidence for this as a primary mechanism is less robust compared to its effects on sodium channels.

-

GABAergic System: There is currently limited direct evidence to suggest that ethotoin significantly modulates the GABAergic system, for instance, by enhancing tonic inhibition mediated by GABAA receptors, a mechanism employed by other classes of AEDs and neurosteroids.[13][14][15]

Comparative Analysis with Phenytoin: Ethotoin and phenytoin share the same core mechanism of action.[5][6][7] However, ethotoin is generally considered to be less potent but also less toxic than phenytoin.[5] Pharmacokinetic differences, such as ethotoin's shorter half-life (3-9 hours) and distinct metabolic pathways, also contribute to its different clinical profile.[4][16]

Pharmacokinetics and Clinical Relevance

Ethotoin is absorbed rapidly and metabolized in the liver.[4][16] Its metabolism is saturable, meaning that the relationship between dose and plasma concentration can be non-linear.[16] The primary metabolites are formed through N-deethylation and p-hydroxylation.[4] This metabolic profile is crucial for understanding drug-drug interactions and patient variability. The mechanism of stabilizing the inactivated state of VGSCs directly correlates with its clinical efficacy in controlling the high-frequency, sustained firing seen in tonic-clonic and complex-partial seizures.[1][16]

Conclusion and Future Research Directions

The established core mechanism of action for Nirvanol (ethotoin) is the voltage- and use-dependent blockade of neuronal voltage-gated sodium channels, achieved by preferentially binding to and stabilizing the channel's inactivated state. This elegant mechanism allows for targeted suppression of pathological, high-frequency neuronal firing with less impact on normal physiological activity.

Future research could further delineate:

-

Subtype Specificity: High-resolution electrophysiological studies could determine if ethotoin exhibits differential activity against the various VGSC subtypes (NaV1.1-1.9), which could inform its use in specific channelopathies.

-

Secondary Target Validation: A more rigorous investigation into the effects of ethotoin on presynaptic calcium channels and neurotransmitter release would clarify the clinical significance of these potential secondary mechanisms.

-

Structural Basis of Interaction: Cryo-electron microscopy or advanced molecular modeling could provide a high-resolution view of the ethotoin binding site within the inner pore of the sodium channel, aiding in the rational design of new, more potent, and safer hydantoin derivatives.[10]

By continuing to build upon this foundational mechanistic understanding, the scientific community can refine the use of existing therapies and accelerate the development of the next generation of antiepileptic drugs.

References

-

Ethotoin | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.

-

Ethotoin (Professional Patient Advice). Drugs.com.

-

Pharmacology of Ethotoin (Peganone) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.

-

What is the mechanism of Ethotoin? Patsnap Synapse.

-

Ethotoin - Wikipedia. Wikipedia.

-

METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS.

-

Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons. Journal of Neurophysiology.

-

Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.

-

Experimental models for the discovery of novel anticonvulsant drugs: Focus on pentylenetetrazole-induced seizures and associated memory deficits.

-

Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics. PubMed.

-

Use dependence of tetrodotoxin block of sodium channels: a revival of the trapped-ion mechanism. PubMed.

-

Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore. PubMed Central.

-

Differential up-regulation of voltage-dependent Na+ channels induced by phenytoin in brains of genetically seizure-susceptible (E1) and control (ddY) mice. PubMed.

-

Increased sodium channel use-dependent inhibition by a new potent analogue of tocainide greatly enhances in vivo antimyotonic activity. ResearchGate.

-

Use-dependent block of sodium channels in frog myelinated nerve by tetrodotoxin and saxitoxin at negative holding potentials. PubMed.

-

Diverse Mechanisms of Antiepileptic Drugs in the Development Pipeline. PubMed Central.

-

Experimental Therapeutic Strategies in Epilepsies Using Anti-Seizure Medications.

-

Ethotoin | C11H12N2O2 | CID 3292. PubChem.

-

Stereoselective metabolism and pharmacogenetic control of 5-phenyl-5-ethylhydantoin (nirvanol) in humans. PubMed.

-

THE MOLECULAR PHARMACOLOGY OF TOXINS THAT MODIFY VOLTAGE-GATED SODIUM CHANNELS. ScienceDirect.

-

Neuroactive steroids reduce neuronal excitability by selectively enhancing tonic inhibition mediated by δ subunit-containing GABAA receptors. PubMed Central.

-

The impact of tonic GABAA receptor-mediated inhibition on neuronal excitability varies across brain region and cell type. PubMed Central.

-

Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. Frontiers in Pharmacology.

-

Effects of antiepileptic drugs on cortical excitability in humans: A TMS-EMG and TMS-EEG study. PubMed.

-

Major role for tonic GABAA conductances in anesthetic suppression of intrinsic neuronal excitability. PubMed.

Sources

- 1. What is the mechanism of Ethotoin? [synapse.patsnap.com]

- 2. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]

- 4. youtube.com [youtube.com]

- 5. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethotoin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Ethotoin - Wikipedia [en.wikipedia.org]

- 8. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Use-dependent block of sodium channels in frog myelinated nerve by tetrodotoxin and saxitoxin at negative holding potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroactive steroids reduce neuronal excitability by selectively enhancing tonic inhibition mediated by δ subunit-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The impact of tonic GABAA receptor-mediated inhibition on neuronal excitability varies across brain region and cell type - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Major role for tonic GABAA conductances in anesthetic suppression of intrinsic neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ethotoin (Professional Patient Advice) - Drugs.com [drugs.com]

The Rise and Fall of a Forgotten Soporific: A Technical History of 5-Ethyl-5-Phenylhydantoin (Nirvanol)

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical trajectory of 5-ethyl-5-phenylhydantoin, a compound more commonly known by its trade name, Nirvanol. Initially synthesized in the early 1920s as a promising soporific, its journey through the annals of medicinal chemistry is a compelling narrative of therapeutic innovation, unforeseen toxicity, and eventual obsolescence. This document delves into the original synthetic methodologies, its brief clinical applications, the elucidation of its pharmacological activity as an anticonvulsant, and the adverse effects that ultimately led to its withdrawal from widespread use. Designed for researchers, scientists, and drug development professionals, this guide offers a detailed retrospective on a once-promising therapeutic agent, contextualizing its story within the broader history of hydantoin chemistry and anticonvulsant drug discovery.

Introduction: The Hydantoin Scaffold and the Quest for Sedation

The hydantoin (imidazolidine-2,4-dione) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a number of successful therapeutic agents. The pioneering work of German chemist Heinrich Biltz in the early 20th century laid the groundwork for the synthesis of a variety of substituted hydantoins, including the landmark antiepileptic drug phenytoin (5,5-diphenylhydantoin). The structural similarities between hydantoins and the barbiturate class of drugs, which were gaining prominence as sedatives and hypnotics, spurred further investigation into the pharmacological potential of novel hydantoin derivatives. It was within this scientific milieu that 5-ethyl-5-phenylhydantoin emerged.

Discovery and Early History: The Genesis of Nirvanol

The first documented synthesis of 5-ethyl-5-phenylhydantoin is credited to William T. Read in 1922. In his publication, "Researches on Hydantoins: Synthesis of the Soporific, 4,4-Phenylethyl-hydantoin (Nirvanol)," Read detailed the preparation of the compound with the explicit goal of creating a new soporific agent. The name "Nirvanol" itself suggests the intended therapeutic effect of inducing a state of peaceful sleep or oblivion.

Initial investigations into Nirvanol focused on its sedative properties. However, its clinical applications soon expanded. By the 1930s, Nirvanol was being used in the treatment of chorea, a neurological disorder characterized by involuntary, jerky movements. While it showed some efficacy in managing the symptoms of chorea, its use was accompanied by a growing number of reports of significant adverse effects.

Chemical Synthesis: From Precursors to Product

The synthesis of 5-ethyl-5-phenylhydantoin can be achieved through various methods, with the Bucherer-Bergs reaction being a common and efficient approach. This multicomponent reaction involves the condensation of a ketone, an ammonium salt, and a cyanide source.

Bucherer-Bergs Synthesis of 5-Ethyl-5-Phenylhydantoin

A widely cited method for the laboratory-scale synthesis of 5-ethyl-5-phenylhydantoin involves the reaction of propiophenone, ammonium carbonate, and potassium cyanide.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of propiophenone (0.2 mol), ammonium carbonate (0.8 mol) dissolved in 300 ml of water, and potassium cyanide (0.4 mol) in 300 ml of ethanol is prepared.

-

Reflux: The reaction mixture is heated under reflux for 8 hours with continuous stirring.

-

Precipitation: The solution is then cooled in an ice-salt bath to induce the precipitation of the hydantoin product.

-

Isolation and Purification: The resulting precipitate is collected by filtration and washed with water to yield 5-ethyl-5-phenylhydantoin.

Diagram of the Bucherer-Bergs Synthesis Workflow:

Caption: Workflow of the Bucherer-Bergs synthesis of 5-ethyl-5-phenylhydantoin.

Physicochemical Properties and Pharmacokinetics

5-Ethyl-5-phenylhydantoin is a white crystalline solid with the following key properties:

| Property | Value |

| Chemical Formula | C₁₁H₁₂N₂O₂ |

| Molar Mass | 204.23 g/mol |

| Melting Point | 199-202 °C |

| Appearance | White crystalline powder |

| Solubility | Sparingly soluble in water, soluble in ethanol |

Pharmacokinetically, 5-ethyl-5-phenylhydantoin is notable for being the active metabolite of the anticonvulsant drug mephenytoin. Mephenytoin itself is largely a prodrug that is N-demethylated in the liver to form Nirvanol, which is responsible for the majority of the therapeutic effect.

Pharmacological Profile: An Unintentional Anticonvulsant

While initially developed as a soporific, the primary pharmacological activity of 5-ethyl-5-phenylhydantoin was later identified as being anticonvulsant. This discovery mirrored the serendipitous finding of the antiepileptic properties of phenobarbital by Alfred Hauptmann in 1912. Hauptmann, a German physician, administered the sedative phenobarbital to his epilepsy patients to help them sleep and observed a marked reduction in their seizure frequency.[2][3][4][5]

The mechanism of action of 5-ethyl-5-phenylhydantoin as an anticonvulsant is believed to be similar to that of other hydantoins like phenytoin. It is thought to exert its effects by modulating voltage-gated sodium channels in neurons, thereby stabilizing neuronal membranes and preventing the propagation of seizure discharges.

Diagram of the Proposed Mechanism of Action:

Sources

- 1. prepchem.com [prepchem.com]

- 2. (PDF) The Nirvanol Treatment of Chorea - Archives of [research.amanote.com]

- 3. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Nirvanol Treatment of Chorea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment of Chorea by Nirvanol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Nirvanol as a Metabolite of Mephenytoin

Introduction

Mephenytoin, an anticonvulsant hydantoin derivative, serves as a cornerstone for understanding the principles of stereoselective drug metabolism and pharmacogenetics.[1] While the parent drug exerts therapeutic effects, its clinical activity and potential for toxicity are profoundly influenced by its metabolic fate. The primary metabolic pathways of mephenytoin are N-demethylation to its active metabolite, 5-ethyl-5-phenylhydantoin (commonly known as Nirvanol), and aromatic 4'-hydroxylation.[2] The interplay between these pathways is not only stereoselective but is also governed by a well-characterized genetic polymorphism, primarily in the Cytochrome P450 enzyme, CYP2C19.[3] This guide provides a detailed exploration of Nirvanol, focusing on its formation, the pharmacogenetic factors controlling its disposition, its clinical significance, and the analytical methodologies required for its precise quantification in biological matrices.

The Stereochemical Foundation of Mephenytoin Metabolism

Mephenytoin is administered as a racemic mixture of two enantiomers: (S)-mephenytoin and (R)-mephenytoin. This chirality is the critical determinant of its metabolic pathway. The two enantiomers exhibit markedly different pharmacokinetic profiles due to the stereoselective nature of the metabolizing enzymes.[4][5]

-

(S)-Mephenytoin: This enantiomer is rapidly metabolized via aromatic hydroxylation at the 4'-position of the phenyl ring, a reaction almost exclusively catalyzed by CYP2C19.[3][6]

-

(R)-Mephenytoin: This enantiomer is eliminated more slowly, primarily through N-demethylation to (R)-Nirvanol.[2]

This enzymatic stereoselectivity results in vastly different plasma concentrations and half-lives for the two enantiomers following administration of the racemic drug. For instance, the peak plasma level of (S)-mephenytoin can be merely one-fifth that of the (R)-enantiomer, with an elimination half-life of less than 3 hours compared to over 70 hours for (R)-mephenytoin.[4]

Metabolic Pathways: The Dichotomy of Hydroxylation and N-Demethylation

The biotransformation of mephenytoin proceeds along two major, competing pathways. The efficiency of these pathways dictates the circulating concentrations of both the parent drug and its active metabolite, Nirvanol.

-

4'-Hydroxylation: This is the primary clearance pathway for (S)-mephenytoin. The enzyme CYP2C19 demonstrates high specificity for this reaction, converting (S)-mephenytoin to the inactive 4'-hydroxymephenytoin.[6][7] The activity of CYP2C19 is the lynchpin of the genetic polymorphism associated with mephenytoin metabolism.[3]

-

N-Demethylation: Both enantiomers can be N-demethylated to form their respective Nirvanol enantiomers. (S)-mephenytoin is N-demethylated by CYP2B6 and CYP2C9, while (R)-mephenytoin is slowly N-demethylated to (R)-Nirvanol.[2][8] Nirvanol itself is an active anticonvulsant.[9][10]

The following diagram illustrates the stereoselective metabolism of mephenytoin.

The Pharmacogenetics of CYP2C19: A Paradigm of Personalized Medicine

The genetic polymorphism of the CYP2C19 gene is the single most important factor determining inter-individual variability in mephenytoin metabolism.[3][11] This polymorphism leads to distinct clinical phenotypes.

-

Extensive Metabolizers (EMs): Individuals with at least one functional CYP2C19 allele (e.g., 1/1 or 1/2) efficiently hydroxylate (S)-mephenytoin.[3] In EMs, the metabolic pathways for the (S) and (R) enantiomers are markedly different.[12]

-

Poor Metabolizers (PMs): Individuals homozygous for defective CYP2C19 alleles (e.g., 2/2, 2/3) have a significantly reduced or absent ability to 4'-hydroxylate (S)-mephenytoin.[3][13] This metabolic deficiency shunts the clearance of (S)-mephenytoin towards the N-demethylation pathway, leading to the formation and accumulation of (S)-Nirvanol.[11][14]

The prevalence of the PM phenotype varies significantly among ethnic populations, occurring in approximately 2-5% of Caucasians but as high as 20% in Asian populations.[3] Several defective alleles have been identified, including CYP2C192, CYP2C193, and CYP2C19*5, which account for the majority of PM phenotypes.[13][15]

The logical flow from genotype to clinical outcome is depicted below.

Clinical Significance and Pharmacokinetics of Nirvanol

Nirvanol is not an inert metabolite; it possesses intrinsic anticonvulsant activity.[10] Its accumulation, particularly in PMs, contributes significantly to both the therapeutic effect and the potential for adverse reactions. A crucial pharmacokinetic characteristic is its exceptionally long half-life. Studies in epileptic patients have shown a mean plasma half-life of 114 hours for Nirvanol, compared to 17 hours for the parent drug, mephenytoin.[16][17] This leads to substantial accumulation during chronic therapy, with steady-state Nirvanol levels often far exceeding those of mephenytoin itself.[16][18]

| Parameter | Mephenytoin | Nirvanol | Reference(s) |

| Mean Plasma Half-life | ~17 hours | ~114 hours | [16][17] |

| Steady-State Level (400 mg/day) | ~1.5 µg/mL | ~18 µg/mL | [16][17] |

| Primary Active Moiety | Yes | Yes | [10][18] |

| Accumulation in PMs | Moderate | Significant | [11][14] |

Table 1: Comparative Pharmacokinetic Parameters of Mephenytoin and Nirvanol.

Given the long half-life and active nature of Nirvanol, therapeutic drug monitoring should consider the combined levels of mephenytoin and Nirvanol for effective seizure control and to minimize toxicity.[18] Genotyping individuals for CYP2C19 variants before initiating therapy can help predict their metabolic phenotype, allowing for dose adjustments that reduce the risk of side effects in PMs.[1][3]

Analytical Methodology: Stereospecific Quantification

The accurate assessment of mephenytoin metabolism requires analytical methods capable of separating and quantifying all six relevant chiral compounds: (S)- and (R)-mephenytoin, (S)- and (R)-Nirvanol, and (S)- and (R)-4'-hydroxymephenytoin.[19] Chiral chromatography, particularly high-performance liquid chromatography (HPLC) or gas chromatography (GC), coupled with sensitive detection like tandem mass spectrometry (LC-MS/MS), is the gold standard.[4][20]

Rationale for Methodological Choices

-

Chiral Separation: Enantiomers have identical physical properties and mass, making them inseparable by standard chromatographic or mass spectrometric techniques. A chiral stationary phase (e.g., α₁-acid glycoprotein) is essential to differentially interact with the enantiomers, allowing for their chromatographic resolution.[19][20]

-

Sample Preparation: The primary goal is to remove interfering macromolecules, mainly proteins, from the biological matrix (plasma or urine). Protein precipitation with a solvent like acetonitrile is a rapid and effective technique for this purpose.[20] For urine samples, a simple dilution may be sufficient.[20][21]

-

Detection: Tandem mass spectrometry (MS/MS) provides unparalleled sensitivity and specificity. By using selected reaction monitoring (SRM), the instrument is set to detect a specific precursor-to-product ion transition for each analyte, minimizing background noise and ensuring accurate quantification even at low concentrations (ng/mL levels).[20][21]

Experimental Protocol: Enantiospecific LC-MS/MS Analysis

The following is a representative, validated protocol for the simultaneous quantification of mephenytoin and its metabolites in human plasma.

1. Sample Preparation (Protein Precipitation) a. Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube. b. Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., 4'-methoxymephenytoin). c. Vortex vigorously for 1 minute to precipitate proteins. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the dried extract in 100 µL of the mobile phase for injection.

2. Chromatographic Conditions a. Analytical Column: Chiral α₁-acid glycoprotein (AGP) column (e.g., 150 mm x 4 mm).[20] b. Mobile Phase: Isocratic or gradient elution using a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol). The exact composition must be optimized for resolution. c. Flow Rate: 0.5 - 0.9 mL/min. d. Column Temperature: 25°C. e. Injection Volume: 10 µL.

3. Mass Spectrometry Conditions a. Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.[20][21] b. Detection Mode: Selected Reaction Monitoring (SRM). c. SRM Transitions: Establish and optimize specific precursor → product ion transitions for each enantiomer of mephenytoin, Nirvanol, and 4'-hydroxymephenytoin, as well as the internal standard. d. Validation: The method must be validated according to regulatory guidelines, establishing linearity, lower limit of quantification (LLOQ), accuracy, precision, and stability. LLOQs in the range of 1-10 ng/mL are typically achievable.[19][20]

The general workflow for this analysis is outlined below.

Conclusion

Nirvanol is a clinically significant, active metabolite of mephenytoin whose formation and disposition are intricately linked to the principles of stereochemistry and pharmacogenetics. The polymorphic expression of CYP2C19 creates distinct metabolizer phenotypes, with poor metabolizers exhibiting impaired clearance of (S)-mephenytoin and subsequent accumulation of Nirvanol. This accumulation, coupled with Nirvanol's long elimination half-life, has profound implications for therapeutic efficacy and patient safety. For researchers and drug development professionals, the mephenytoin-Nirvanol paradigm underscores the critical need to investigate stereoselective metabolism and screen for the impact of common genetic polymorphisms early in the development pipeline. The application of robust, stereospecific analytical methods is fundamental to this endeavor, enabling a precise characterization of the pharmacokinetic and pharmacodynamic profiles of chiral drug candidates and their metabolites.

References

-

Jansson, B., Persson, M., & Ashton, M. (2006). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 41(11), 1466-1475. [Link]

-

Küpfer, A., & Preisig, R. (1984). Pharmacogenetics of mephenytoin: a new drug hydroxylation polymorphism in man. European Journal of Clinical Pharmacology, 26(6), 753-759. [Link]

-

Wikipedia contributors. (n.d.). Nirvanol. In Wikipedia. Retrieved from [Link]

-

Wedlund, P. J., Sweetman, B. J., McAllister, C. B., Branch, R. A., & Wilkinson, G. R. (1984). Direct enantiomeric resolution of mephenytoin and its N-demethylated metabolite in plasma and blood using chiral capillary gas chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 307(1), 121-127. [Link]

-

Küpfer, A., Desmond, P. V., Schenker, S., & Branch, R. A. (1982). Stereoselective metabolism and disposition of the enantiomers of mephenytoin during chronic oral administration of the racemic drug in man. The Journal of Pharmacology and Experimental Therapeutics, 221(3), 590-597. [Link]

-

Daniel, H. I., & Edeki, T. I. (1996). Genetic polymorphism of S-mephenytoin 4'-hydroxylation. Psychopharmacology Bulletin, 32(2), 219-230. [Link]

-

Jansson, B., Simonsson, U. S., & Ashton, M. (2003). Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography. Journal of Chromatography B, 791(1-2), 179-191. [Link]

-

Sequencing. (n.d.). Decoding the Mystery of Mephenytoin Poor Metabolism: Genetic Testing Unravels the Enigma. Retrieved from [Link]

-

Theodore, W. H., Newmark, M. E., Desai, B. T., Kupferberg, H. J., Penry, J. K., Porter, R. J., & Yonekawa, W. D. (1984). Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients. Neurology, 34(8), 1100-1102. [Link]

-

Read, W. T. (1922). RESEARCHES ON HYDANTOINS. SYNTHESIS OF THE SOPORIFIC, 4,4-PHENYLETHYL-HYDANTOIN(NIRVANOL). Journal of the American Chemical Society, 44(8), 1746-1755. [Link]

-

Goldstein, J. A., & de Morais, S. M. (1994). Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans. Biochemistry, 33(7), 1743-1752. [Link]

-

Theodore, W. H., Newmark, M. E., Desai, B. T., Kupferberg, H. J., Penry, J. K., Porter, R. J., & Yonekawa, W. D. (1984). Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients. Neurology, 34(8), 1100-1102. [Link]

-

Lingo, S. P., & Henze, H. R. (1939). The Synthesis of Colored Derivatives of Nirvanol. II. N-Benzyl Azo Compounds. Journal of the American Chemical Society, 61(6), 1574-1576. [Link]

-

Klaassen, T., Gödde, M., Harlfinger, S., Hiemke, C., & Tenczer, J. (2004). Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. Rapid Communications in Mass Spectrometry, 18(14), 1599-1604. [Link]

-

Kerr, B. M., Brouwer, K. L., & Rettie, A. E. (2002). Carbamazepine and oxcarbazepine decrease phenytoin metabolism through inhibition of CYP2C19. Epilepsy Research, 52(2), 79-83. [Link]

-

Ibeanu, G. C., Blaisdell, J., Ghanayem, B. I., & Goldstein, J. A. (1998). Identification of Human CYP2C19 Residues that Confer S-Mephenytoin 4'-Hydroxylation Activity to CYP2C9. Biochemistry, 37(19), 6886-6893. [Link]

-

Simonsson, U. S. H., et al. (n.d.). Population pharmacokinetics of S-mephenytoin and its metabolites S-nirvanol and S-4-hydroxymephenytoin in CYP2C19 poor, intermediate and extensive metabolizers. Retrieved from [Link]

-

Jansson, B., Persson, M., & Ashton, M. (2006). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4′-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. Request PDF. [Link]

-

In 't Veld, G., van der Weide, J., & Touw, D. J. (1999). Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events. British Journal of Clinical Pharmacology, 47(6), 671-675. [Link]

-

Troupin, A. S., & Friel, P. (1975). Mephenytoin: a reappraisal. Epilepsia, 16(4), 625-630. [Link]

-

Tanaka, E. (1999). Stereoselective pharmacokinetics of pantoprazole, a proton pump inhibitor, in extensive and poor metabolizers of S-mephenytoin. Clinical Pharmacology & Therapeutics, 66(5), 552-557. [Link]

-

Gene2Rx. (n.d.). Phenytoin Pharmacogenetics. Retrieved from [Link]

-

Klaassen, T., Gödde, M., Harlfinger, S., Hiemke, C., & Tenczer, J. (2004). Quantification of mephenytoin and its metabolites 4 '-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. Request PDF. [Link]

-

Shimada, T., & Guengerich, F. P. (1993). Species differences in stereoselective metabolism of mephenytoin by cytochrome P450 (CYP2C and CYP3A). Drug Metabolism and Disposition, 21(5), 817-824. [Link]

-

Küpfer, A., Roberts, R. K., Schenker, S., & Branch, R. A. (1981). Stereoselective metabolism of mephenytoin in man. The Journal of Pharmacology and Experimental Therapeutics, 218(1), 193-199. [Link]

-

PrepChem. (n.d.). Synthesis of 5-ethyl-5-phenyl-hydantoin. Retrieved from [Link]

-

Küpfer, A., Patwardhan, R., Ward, S., Schenker, S., Preisig, R., & Branch, R. A. (1984). Stereoselective metabolism and pharmacogenetic control of 5-phenyl-5-ethylhydantoin (nirvanol) in humans. The Journal of Pharmacology and Experimental Therapeutics, 230(1), 28-33. [Link]

-

National Center for Biotechnology Information. (n.d.). Nirvanol. PubChem Compound Summary for CID 91480. Retrieved from [Link]

-

Inaba, T. (1990). Phenytoin: pharmacogenetic polymorphism of 4'-hydroxylation. Pharmacology & Therapeutics, 46(3), 341-347. [Link]

-

de Morais, S. M., Wilkinson, G. R., Blaisdell, J., Nakamura, K., Meyer, U. A., & Goldstein, J. A. (1994). The major genetic defect responsible for the polymorphism of S-mephenytoin metabolism in humans. The Journal of Biological Chemistry, 269(22), 15419-15422. [Link]

-

Read, W. T. (1922). RESEARCHES ON HYDANTOINS. SYNTHESIS OF THE SOPORIFIC, 4,4-PHENYLETHYL-HYDANTOIN(NIRVANOL). Journal of the American Chemical Society, 44(8), 1746-1755. [Link]

-

Ibeanu, G. C., Blaisdell, J., Ghanayem, B. I., & Goldstein, J. A. (1998). An additional defective allele, CYP2C19*5, contributes to the S-mephenytoin poor metabolizer phenotype in Caucasians. Pharmacogenetics, 8(2), 129-135. [Link]

-

R Discovery. (n.d.). Metabolizers Of Mephenytoin Research Articles. Retrieved from [Link]

-

ResearchGate. (n.d.). The structure of phenytoin and its metabolites. Retrieved from [Link]

-

Maguire, J. H., Butler, T. C., & Dudley, K. H. (1982). 5-ethyl-5-phenylhydantoin N-glucuronide, the major urinary metabolite of 5-ethyl-5-phenylhydantoin (Nirvanol) in the dog. Drug Metabolism and Disposition, 10(6), 595-598. [Link]

Sources

- 1. sequencing.com [sequencing.com]

- 2. researchgate.net [researchgate.net]

- 3. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct enantiomeric resolution of mephenytoin and its N-demethylated metabolite in plasma and blood using chiral capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective metabolism of mephenytoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. page-meeting.org [page-meeting.org]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Pharmacogenetics of mephenytoin: a new drug hydroxylation polymorphism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. Stereoselective metabolism and pharmacogenetic control of 5-phenyl-5-ethylhydantoin (nirvanol) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An additional defective allele, CYP2C19*5, contributes to the S-mephenytoin poor metabolizer phenotype in Caucasians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. neurology.org [neurology.org]

- 18. Mephenytoin: a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of 5-ethyl-5-phenylhydantoin

Intended for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Core Anticonvulsant Scaffold

5-ethyl-5-phenylhydantoin, also known by the non-proprietary name Nirvanol, is a heterocyclic organic compound belonging to the hydantoin class.[1][2] With the IUPAC name 5-ethyl-5-phenylimidazolidine-2,4-dione and CAS Registry Number 631-07-2, this molecule holds significant interest in the field of medicinal chemistry, primarily for its established anticonvulsant properties.[1][2] Historically, it is recognized as the active metabolite of the anticonvulsant drug mephenytoin, contributing significantly to its therapeutic effects.[3] The prolonged half-life of 5-ethyl-5-phenylhydantoin, approximately 96 hours, ensures stable plasma concentrations, a desirable pharmacokinetic profile for managing chronic conditions like epilepsy.[4] This guide provides a comprehensive technical overview of the chemical structure of 5-ethyl-5-phenylhydantoin, including its synthesis, structural elucidation through spectroscopic methods, mechanism of action, and structure-activity relationships, to support ongoing research and drug development efforts.

Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of 5-ethyl-5-phenylhydantoin is crucial for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [2] |

| Molecular Weight | 204.23 g/mol | [1] |

| IUPAC Name | 5-ethyl-5-phenylimidazolidine-2,4-dione | [1] |

| CAS Number | 631-07-2 | [1][2] |

| Melting Point | 202 °C | [5] |

| Appearance | Crystalline solid |

Synthesis of 5-ethyl-5-phenylhydantoin: The Bucherer-Bergs Reaction

The most common and efficient method for the synthesis of 5,5-disubstituted hydantoins, including 5-ethyl-5-phenylhydantoin, is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction offers a straightforward route to the hydantoin scaffold from readily available starting materials.

The reaction proceeds through the condensation of a ketone (propiophenone) with an alkali metal cyanide (potassium cyanide) and ammonium carbonate. The choice of these reagents is causal to the reaction's success. Propiophenone provides the required ethyl and phenyl substituents at the C5 position of the hydantoin ring. Ammonium carbonate serves as the source of ammonia and carbon dioxide, which are essential for the formation of the hydantoin ring. Potassium cyanide acts as the cyanide source, which is a key nucleophile in the initial step of the reaction.

Experimental Protocol: Synthesis of 5-ethyl-5-phenylhydantoin

This protocol is a self-validating system, where the successful formation of the product can be confirmed by its melting point and spectroscopic analysis.

Reagents:

-

Propiophenone (26.8 g, 0.2 mol)

-

Ammonium carbonate (80 g, 0.8 mol)

-

Potassium cyanide (28 g, 0.4 mol)

-

Ethanol (300 ml)

-

Water (300 ml)

-

Ice-salt mixture

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 80 g of ammonium carbonate in 300 ml of water.

-

To this solution, add 26.8 g of propiophenone.

-

In a separate beaker, dissolve 28 g of potassium cyanide in 300 ml of ethanol. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Slowly add the potassium cyanide solution to the reaction mixture with continuous stirring.

-

Heat the reaction mixture to reflux and maintain it for 8 hours with constant stirring. The prolonged heating ensures the completion of the multi-step reaction.

-

After 8 hours, cool the reaction mixture in an ice-salt bath. The significant decrease in temperature reduces the solubility of the product, leading to its precipitation.

-

The precipitated 5-ethyl-5-phenylhydantoin is then collected by filtration.

-

Wash the precipitate with cold water to remove any soluble impurities.

-

The final product is dried, yielding approximately 27.1 g (66% yield) of 5-ethyl-5-phenylhydantoin with a melting point of 202°C.[5]

Reaction Mechanism Workflow

The Bucherer-Bergs reaction proceeds through a series of well-defined steps, as illustrated in the following workflow diagram.

Caption: Workflow of the Bucherer-Bergs reaction for the synthesis of 5-ethyl-5-phenylhydantoin.

Structural Elucidation: Spectroscopic Analysis

The definitive identification and structural confirmation of 5-ethyl-5-phenylhydantoin are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 5-ethyl-5-phenylhydantoin is expected to show distinct signals corresponding to the ethyl and phenyl protons, as well as the N-H protons of the hydantoin ring.

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.[1] Key signals would include those for the carbonyl carbons of the hydantoin ring, the quaternary carbon at the 5-position, and the carbons of the ethyl and phenyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of 5-ethyl-5-phenylhydantoin is characterized by specific absorption bands that correspond to the functional groups present in the molecule.[1]

| Wavenumber (cm⁻¹) | Functional Group |

| ~3200 | N-H stretching (hydrogen-bonded) |

| ~1770 and ~1710 | C=O stretching (asymmetric and symmetric) |

| ~1600 | C=C stretching (aromatic ring) |

| ~700-800 | C-H bending (aromatic ring) |

The presence of two distinct carbonyl stretching bands is a hallmark of the hydantoin ring system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 5-ethyl-5-phenylhydantoin. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 204, corresponding to the molecular weight of the compound.[9]

Mechanism of Anticonvulsant Action

Hydantoins, as a class of anticonvulsant drugs, exert their therapeutic effect primarily by modulating the activity of voltage-gated sodium channels in neurons.[10][11]

The mechanism involves the stabilization of the inactivated state of these channels.[10] During neuronal firing, sodium channels cycle through resting, open, and inactivated states. In epilepsy, excessive, high-frequency firing of neurons is a key pathological feature. Hydantoins bind to the sodium channels and prolong their inactivated state, thereby reducing the ability of neurons to fire at high frequencies.[12] This action prevents the spread of seizure activity in the brain.[13]

Caption: Simplified signaling pathway of the anticonvulsant action of 5-ethyl-5-phenylhydantoin.

Structure-Activity Relationship (SAR)

The anticonvulsant activity of hydantoin derivatives is intricately linked to the nature and position of substituents on the hydantoin ring. For 5,5-disubstituted hydantoins, the following SAR principles are generally observed:

-

Substituents at C5: The presence of at least one phenyl group at the C5 position is often crucial for potent anticonvulsant activity. The second substituent at C5 can be an alkyl group, with the ethyl group in 5-ethyl-5-phenylhydantoin being optimal in many cases. Increasing the size of the alkyl chain can sometimes lead to a decrease in activity.[14]

-

Lipophilicity: The overall lipophilicity of the molecule, often expressed as log P, is a critical parameter for anticonvulsant activity, as the drug needs to cross the blood-brain barrier to reach its target in the central nervous system.[15]

-

Substituents on the Phenyl Ring: Substitution on the phenyl ring can modulate the activity. For instance, the introduction of alkyl or halogen groups can enhance activity, while polar groups like nitro or hydroxyl groups may decrease it.[15]

-

N-Substitution: Alkylation at the N1 or N3 positions of the hydantoin ring can influence the pharmacokinetic and pharmacodynamic properties of the molecule.[16][17] For example, methylation at N3 (as in mephenytoin) creates a prodrug that is metabolized to the active 5-ethyl-5-phenylhydantoin.

Crystal Structure and Supramolecular Chemistry

The crystal packing of 5-phenylhydantoins is typically dominated by N-H···O hydrogen bonds, forming various supramolecular motifs like tapes, ribbons, and sheets.[18] These intermolecular interactions play a crucial role in the stability of the crystal lattice and can also be relevant to the molecule's interaction with biological targets.[18]

Conclusion

5-ethyl-5-phenylhydantoin remains a molecule of significant interest due to its well-established role as an anticonvulsant. Its chemical structure, characterized by a 5,5-disubstituted hydantoin core, is amenable to straightforward synthesis via the Bucherer-Bergs reaction. The combination of a phenyl and an ethyl group at the C5 position confers potent activity against seizures, primarily through the modulation of voltage-gated sodium channels. A comprehensive understanding of its synthesis, spectroscopic properties, mechanism of action, and structure-activity relationships, as detailed in this guide, is essential for researchers and drug development professionals working to design and discover novel and improved therapies for neurological disorders.

References

-

PrepChem.com. Synthesis of 5-ethyl-5-phenyl-hydantoin. Available from: [Link]

-

Drugs.com. Hydantoin anticonvulsants. Available from: [Link]

-

RxList. How Do Hydantoin Anticonvulsants Work? Available from: [Link]

-

Encyclopedia.com. Hydantoins. Available from: [Link]

-

BrainKart. Hydantoins. Available from: [Link]

-

Progress in Chemical and Biochemical Research. Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Available from: [Link]

-

CrystEngComm. Exploring the supramolecular profile of 5-phenylhydantoins. Available from: [Link]

-

PubChem. Nirvanol. Available from: [Link]

-

Troupin, A. S., et al. Clinical pharmacology of mephenytoin and ethotoin. Annals of Neurology, 6(5), 410-414. Available from: [Link]

-

Ling, G. M., et al. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry, 47(9), 2319-2330. Available from: [Link]

-

Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Anti-Cancer Agents in Medicinal Chemistry, 22(1), 2-17. Available from: [Link]

-

Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules, 20(12), 21466-21495. Available from: [Link]

-

Kupferberg, H. J., & Yonekawa, W. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity. Drug Metabolism and Disposition, 3(1), 26-29. Available from: [Link]

-

Structure–Activity Relationship Studies of Hydantoin-Cored Ligands for Smoothened Receptor. ChemMedChem, 13(18), 1896-1903. Available from: [Link]

-

Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 7(40), 35496-35528. Available from: [Link]

-

Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. ResearchGate. Available from: [Link]

-

3-N-PROPYL-5-ETHYL-5-PHENYL-HYDANTOIN - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Fujioka, H., et al. Biopharmaceutical studies on hydantoin derivatives. V. Pharmacokinetics and pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin. Journal of Pharmacobio-Dynamics, 9(3), 303-314. Available from: [Link]

-

A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron, 59(29), 5487-5493. Available from: [Link]

-

N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega, 9(12), 14327-14343. Available from: [Link]

-

Urinary Excretion of Phenytoin Metabolites, 5-(4'-hydroxyphenyl)-5-phenylhydantoin and Its O-glucuronide in Humans and Analysis of Genetic Polymorphisms of UDP-glucuronosyltransferases. Drug Metabolism and Pharmacokinetics, 20(2), 135-143. Available from: [Link]

-

Human Metabolome Database. Showing metabocard for 5-Phenylhydantoin (HMDB0246838). Available from: [Link]

-

mzCloud. 5 5 Diphenylhydantoin. Available from: [Link]

-

NIST WebBook. Ethylphenylhydantoin. Available from: [Link]

-

YouTube. 5,5 diphenyl hydantoin (Phenytoin). Available from: [Link]

-

Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man. Journal of Chromatography B: Biomedical Sciences and Applications, 143(5), 451-464. Available from: [Link]

-

Vida, J. A., et al. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 18(4), 383-385. Available from: [Link]

-

MDPI. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Available from: [Link]

-

NIST WebBook. Ethylphenylhydantoin. Available from: [Link]

-

ChemRxiv. Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. Available from: [Link]

-

ResearchGate. Selected IR bands for the phenytoin and the complexes: [Ni(H 2 O) 4...]. Available from: [Link]

-

ResearchGate. Crystal Structure of 1-Methyl-5-phenylhydantoin. Available from: [Link]

Sources

- 1. Nirvanol | C11H12N2O2 | CID 91480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethylphenylhydantoin [webbook.nist.gov]

- 3. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacology of mephenytoin and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. 5-METHYL-5-PHENYLHYDANTOIN(6843-49-8) 1H NMR [m.chemicalbook.com]

- 7. 5,5-Diphenylhydantoin(57-41-0) 13C NMR [m.chemicalbook.com]

- 8. 5,5-Diphenylhydantoin(57-41-0) 1H NMR spectrum [chemicalbook.com]

- 9. Ethylphenylhydantoin [webbook.nist.gov]

- 10. drugs.com [drugs.com]

- 11. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]

- 12. pcbiochemres.com [pcbiochemres.com]

- 13. brainkart.com [brainkart.com]

- 14. Structure‐Activity Relationship Studies of Hydantoin‐Cored Ligands for Smoothened Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploring the supramolecular profile of 5-phenylhydantoins - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Unveiling the Anticonvulsant Profile of Nirvanol (Ethotoin): A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the anticonvulsant properties of Nirvanol, also known as ethotoin, a hydantoin derivative with a history in the management of epilepsy. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, preclinical validation methodologies, and clinical pharmacology of Nirvanol. By synthesizing established scientific principles with field-proven insights, this guide aims to serve as a critical resource for the evaluation and potential future development of hydantoin-class anticonvulsants. We will explore its molecular interactions with neuronal ion channels, detail rigorous protocols for assessing its efficacy in established preclinical seizure models, and present a consolidated overview of its pharmacokinetic and clinical profile.

Introduction: The Hydantoin Class and the Therapeutic Niche of Nirvanol

The pharmacotherapy of epilepsy has been significantly shaped by the introduction of hydantoin derivatives, with phenytoin being the most prominent member of this class.[1] Nirvanol (ethotoin), while lesser-known, offers a distinct therapeutic profile and serves as a valuable case study in anticonvulsant drug development.[2] Historically, it has been utilized for the management of tonic-clonic (grand mal) and complex partial (psychomotor) seizures.[3][4] A key differentiator from its more potent counterpart, phenytoin, is its generally more favorable side-effect profile, making it a viable alternative for patients who may not tolerate other antiepileptic medications well.[2] This guide will dissect the scientific underpinnings of Nirvanol's anticonvulsant activity, providing a robust framework for its scientific and clinical evaluation.

Core Mechanism of Action: Stabilization of Neuronal Membranes

The primary anticonvulsant effect of Nirvanol is attributed to its ability to stabilize neuronal membranes, thereby preventing the hyperexcitability that leads to seizures.[2][5] This is achieved through a multi-faceted interaction with voltage-gated ion channels, a mechanism it shares with other hydantoin derivatives like phenytoin.[5][6]

Modulation of Voltage-Gated Sodium Channels

The principal molecular target of Nirvanol is the voltage-gated sodium channel (VGSC).[2][7] These channels are integral to the initiation and propagation of action potentials in neurons.[8] During a seizure, neurons exhibit rapid, repetitive firing, a state driven by the persistent activation of VGSCs. Nirvanol exerts its therapeutic effect by prolonging the inactive state of these channels following an action potential.[2] This action effectively limits the ability of the neuron to fire in rapid succession, thus dampening the aberrant electrical activity that characterizes a seizure.[2] This use-dependent blockade is a hallmark of many successful anticonvulsants, as it allows for selective targeting of hyperactive neurons while having a minimal effect on normal neuronal firing.[1]

Putative Role of Calcium Channel Modulation

In addition to its well-established effects on sodium channels, there is evidence to suggest that Nirvanol may also modulate the activity of voltage-gated calcium channels.[2][6] Calcium ions are critical for neurotransmitter release and play a significant role in neuronal excitability.[9] By potentially inhibiting calcium influx, particularly in presynaptic terminals, Nirvanol may further contribute to the suppression of seizure activity.[6] While the interaction with calcium channels is considered a secondary mechanism, it highlights the multi-target nature of hydantoin anticonvulsants.[10]

Influence on Neurotransmitter Systems: A Secondary Effect

While the direct modulation of ion channels is the primary mechanism, the stabilization of neuronal membranes by Nirvanol has downstream effects on neurotransmitter systems. Studies on the closely related compound, phenytoin, have shown that it can reduce the release of the excitatory neurotransmitter glutamate and enhance the release of the inhibitory neurotransmitter GABA.[11][12] This reciprocal modulation shifts the balance of neuronal activity towards inhibition, further contributing to the anticonvulsant effect. It is plausible that Nirvanol shares this property, although more direct research is needed for confirmation.

Preclinical Evaluation: Validating Anticonvulsant Efficacy

The preclinical assessment of anticonvulsant compounds relies on well-established animal models that mimic different aspects of human epilepsy. The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models are the cornerstones of this evaluation.

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[13][14] The model assesses a compound's ability to prevent the spread of seizure activity.[13]

-

Animal Preparation: Male albino mice (20-25 g) or Wistar rats (150-200 g) are used. Animals are acclimatized to the laboratory environment for at least 3 days prior to the experiment.

-

Drug Administration: The test compound (Nirvanol) is administered via the desired route (e.g., intraperitoneally or orally) at various doses to different groups of animals. A vehicle control group receives the solvent alone.

-

Electrode Placement and Stimulation: At the time of predicted peak drug effect, a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of the animal. Corneal electrodes are then placed, and an electrical stimulus is delivered (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[13]

-

Observation and Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.[13]

-

Data Analysis: The number of protected animals in each group is recorded, and the median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is used to identify compounds effective against myoclonic and absence seizures.[16] PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.[17]

-

Animal Preparation: Similar to the MES test, male albino mice or rats are used.

-

Drug Administration: The test compound is administered at various doses prior to the injection of PTZ.

-

PTZ Injection: A convulsant dose of PTZ (e.g., 30-35 mg/kg, i.p. for kindling studies in mice) is administered.[18]

-

Observation and Scoring: Animals are observed for a set period (e.g., 30 minutes), and the latency to and severity of seizures are scored using a standardized scale (e.g., Racine's scale).[17]

-

Data Analysis: The ability of the test compound to increase the latency to seizure onset and reduce the seizure score is evaluated. The ED50 for protection against PTZ-induced seizures can also be determined.[19][20][21]

Pharmacokinetics and Clinical Pharmacology

Understanding the pharmacokinetic profile of Nirvanol is crucial for its effective clinical application.

Absorption, Metabolism, and Elimination

Nirvanol is administered orally and is fairly rapidly absorbed.[22] It undergoes hepatic metabolism, and its elimination half-life is reported to be in the range of 3 to 9 hours.[22] A study in adult patients on stable regimens of other anticonvulsants found the half-life of ethotoin to be approximately 5 hours, with a time to peak concentration (Tmax) of 2 hours.[23] Due to its relatively short half-life, divided daily doses are necessary to maintain steady-state therapeutic concentrations.[23]

Clinical Efficacy and Therapeutic Use

Nirvanol (ethotoin) has been approved for the control of tonic-clonic and complex partial seizures.[4] Clinical experience suggests that it is a less potent anticonvulsant than phenytoin but is often associated with a lower incidence of adverse effects.[2] A retrospective study of adjunctive therapy with ethotoin in patients with intractable epilepsy showed that approximately 51% of patients had a greater than 50% reduction in overall seizure frequency one month after starting treatment.[24] The most significant reduction was observed in tonic seizure frequency.[24]

Adverse Effects and Safety Profile

Common side effects of ethotoin include nausea, vomiting, dizziness, and rash.[5] As with other hydantoin compounds, there is a risk of blood dyscrasias, and regular monitoring of blood counts is recommended.[4]

Signaling Pathways and Experimental Workflows

The anticonvulsant action of Nirvanol can be visualized through its modulation of key neuronal signaling pathways and the experimental workflows used to assess its efficacy.

Signaling Pathway of Nirvanol's Anticonvulsant Action

Caption: Experimental workflow for preclinical anticonvulsant screening.

Conclusion and Future Directions

Nirvanol (ethotoin) represents a valuable member of the hydantoin class of anticonvulsants, offering a distinct safety profile compared to phenytoin. Its primary mechanism of action through the stabilization of voltage-gated sodium channels is well-established and provides a solid foundation for its therapeutic use. The detailed experimental protocols and preclinical models outlined in this guide provide a robust framework for the continued investigation of Nirvanol and the development of novel anticonvulsant therapies.

Future research should focus on elucidating the precise molecular interactions of Nirvanol with different isoforms of sodium and calcium channels. Furthermore, prospective, controlled clinical trials are warranted to more definitively establish its efficacy, particularly as an adjunctive therapy for specific seizure types like tonic seizures. A deeper understanding of its influence on excitatory and inhibitory neurotransmission will also contribute to a more comprehensive picture of its anticonvulsant properties and may reveal novel therapeutic avenues.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Ethotoin? Retrieved from [Link]

-

PharmaCompass. (n.d.). Ethotoin. Retrieved from [Link]

-

Pediatric Oncall. (n.d.). Ethotoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Retrieved from [Link]

-

Drugs.com. (2025, November 24). Ethotoin (Professional Patient Advice). Retrieved from [Link]

-

Wikipedia. (n.d.). Ethotoin. Retrieved from [Link]

-

PANAChE Database - NIH. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). Retrieved from [Link]

-

Singh, S., et al. (2021). Pentylenetetrazole Induced Kindling Model of Refractory Epilepsy: A Proof-of-concept Study to Explore Dose and Time Range of Phenobarbital in Rats. National Institutes of Health. Retrieved from [Link]

-

Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]

-

Lüttjohann, A., & van Luijtelaar, G. (2012). Pentylenetetrazole Kindling Epilepsy Model. Retrieved from [Link]

-

Drug Central. (n.d.). ethotoin. Retrieved from [Link]

-

Löscher, W. (2011). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. Retrieved from [Link]

-

YouTube. (2025, March 6). Pharmacology of Ethotoin (Peganone) ; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]

-

Shimada, T., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. PMC. Retrieved from [Link]

-

Troupin, A. S., et al. (1979). Clinical pharmacology of mephenytoin and ethotoin. PubMed. Retrieved from [Link]

-

MDPI. (2023). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI. Retrieved from [Link]

-

Biton, V., et al. (1990). Adjunctive therapy for intractable epilepsy with ethotoin. PubMed. Retrieved from [Link]

-

Rivet, M., et al. (1990). Phenytoin preferentially inhibits L-type calcium currents in whole-cell patch-clamped cardiac and skeletal muscle cells. PubMed. Retrieved from [Link]

-

Twombly, D. A., et al. (1988). Mechanisms of calcium channel block by phenytoin. PubMed. Retrieved from [Link]

-

Epilepsy Foundation. (n.d.). Ethotoin (Peganone). Retrieved from [Link]

-

Kulkarni, S. K., & George, B. (2000). Effect of various antiepileptic drugs in a pentylenetetrazol-induced seizure model in mice. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). ED 50 values for reversing PTZ-induced behaviors. Retrieved from [Link]

-

ResearchGate. (n.d.). ED 50 and LD 50 dose-response curves demonstrate reduced sensitivity of.... Retrieved from [Link]

-

Greenberg, D. A., et al. (1984). Phenytoin interacts with calcium channels in brain membranes. PubMed. Retrieved from [Link]

-

Mayo Clinic. (2025, September 30). Ethotoin (oral route). Retrieved from [Link]

-